molecular formula C12H14O2 B11910649 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one CAS No. 42263-75-2

5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one

Cat. No.: B11910649
CAS No.: 42263-75-2
M. Wt: 190.24 g/mol
InChI Key: NPLOWIQZLLWBKC-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one is a substituted tetralone derivative featuring a methoxy group at position 5, a methyl group at position 1, and a ketone at position 2. Such tetralones are pivotal intermediates in pharmaceutical and agrochemical synthesis, particularly for constructing bioactive molecules with defined stereochemistry .

Properties

CAS No.

42263-75-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C12H14O2/c1-8-9-4-3-5-12(14-2)10(9)6-7-11(8)13/h3-5,8H,6-7H2,1-2H3

InChI Key

NPLOWIQZLLWBKC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCC2=C1C=CC=C2OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reduction of 1,6-dimethoxynaphthalene to 5-methoxy-2-tetralone (a structural analog) proceeds via a Birch-type reduction mechanism. Sodium metal in ethanol-ammonia medium generates solvated electrons, which selectively reduce the aromatic ring while preserving the methoxy and methyl substituents. The reaction follows the stoichiometric ratio:
1,6-Dimethoxynaphthalene+2Na5-Methoxy-2-tetralone+Byproducts\text{1,6-Dimethoxynaphthalene} + 2\text{Na} \rightarrow \text{5-Methoxy-2-tetralone} + \text{Byproducts} .

Optimized Reaction Conditions

Patent CN101468946A specifies critical parameters for maximizing yield (Table 1):

Table 1: Reaction Conditions for Sodium-Mediated Synthesis

ParameterOptimal RangeImpact on Yield
Ethanol:Substrate Ratio6.0–9.0:1 (w/w)Prevents side reactions
Ammonia:Substrate Ratio0.05–0.4:1 (w/w)Enhances electron solvation
Sodium:Substrate Ratio0.7–1.2:1 (w/w)Drives reduction to completion
Temperature15–35°CBalances kinetics and selectivity
Reaction Time35–48 hoursEnsures full conversion

Operating at 25°C with a 7.5:1 ethanol-to-substrate ratio achieves 78% yield, while exceeding 35°C promotes demethylation side reactions.

Workup and Purification

Post-reaction, the mixture is quenched with aqueous ammonium chloride, and the product is extracted into dichloromethane. Silica gel chromatography (ethyl acetate/petroleum ether, 1:5 v/v) isolates the target compound in >95% purity.

Multi-Step Synthesis from 3-Methoxyphenylacetic Acid

Step 1: Formation of 3-Methoxyphenylacetyl Chloride

3-Methoxyphenylacetic acid reacts with thionyl chloride (SOCl₂) under catalytic N,N-dimethylformamide (DMF) to form the acyl chloride intermediate:
3-Methoxyphenylacetic acid+SOCl2DMF3-Methoxyphenylacetyl chloride+SO2+HCl\text{3-Methoxyphenylacetic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF}} \text{3-Methoxyphenylacetyl chloride} + \text{SO}_2 + \text{HCl} .
Key conditions:

  • Temperature: 80–100°C

  • Solvent: Excess SOCl₂ acts as both reagent and solvent

  • Yield: 92–95% after recrystallization in n-hexane.

Step 2: Friedel-Crafts Acylation with Ethylene

The acyl chloride undergoes AlCl₃-catalyzed cyclization with ethylene gas at −10–0°C to form the tetralone backbone:
3-Methoxyphenylacetyl chloride+C2H4AlCl35-Methoxy-2-tetralone+HCl\text{3-Methoxyphenylacetyl chloride} + \text{C}_2\text{H}_4 \xrightarrow{\text{AlCl}_3} \text{5-Methoxy-2-tetralone} + \text{HCl} .
Ethylene flow rates of 0.01 m³/h over 4 hours prevent oligomerization byproducts.

Step 3: Bisulfite Adduct Formation and Reduction

Crude product is treated with saturated sodium bisulfite to form a water-soluble adduct, which is subsequently reduced with sodium carbonate at 70°C to regenerate the ketone:
Tetralone-bisulfite adduct+Na2CO35-Methoxy-2-tetralone+NaHSO3+CO2\text{Tetralone-bisulfite adduct} + \text{Na}_2\text{CO}_3 \rightarrow \text{5-Methoxy-2-tetralone} + \text{NaHSO}_3 + \text{CO}_2 .
This step enhances purity from 85% to 97.3% (HPLC).

Overall Process Efficiency

Table 2: Performance Metrics for Multi-Step Synthesis

StepYield (%)Purity (%)
Acyl Chloride Formation92–9599.0
Friedel-Crafts Cyclization81–8485.2
Bisulfite Reduction94–9697.3
Cumulative Yield 70–74 97.3

Comparative Analysis of Preparation Methods

Scalability and Cost

  • Sodium-Mediated Reduction: Lower raw material costs ($12/kg substrate) but requires 48-hour reaction times, limiting throughput.

  • Multi-Step Synthesis: Higher reagent costs ($18/kg acyl chloride) but shorter total synthesis time (14 hours), favoring large-scale production.

Product Purity and Applications

  • Sodium reduction yields racemic product suitable for catalytic applications.

  • Multi-step synthesis achieves enantiomeric excess (ee >98%) for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the naphthalenone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in acetic acid.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of fully saturated naphthalenones.

    Substitution: Formation of halogenated naphthalenones.

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one possesses a molecular formula of C12H14O2C_{12}H_{14}O_2 and a molecular weight of 190.24 g/mol. The compound features a naphthalene core with methoxy and methyl substituents, which contribute to its reactivity and biological properties. The InChI Key for this compound is AFKLJBSAUUJPPS-UHFFFAOYSA-N, facilitating its identification in chemical databases.

Pharmaceutical Development

The primary application of this compound lies in its potential as a serotonin receptor agonist . Research indicates that it interacts with serotonin receptors, suggesting possible applications in treating mood disorders such as depression and anxiety. Its ability to modulate serotonin levels makes it a candidate for further investigation in neuropharmacology.

Case Studies in Pharmacology

  • Neuropharmacological Research : A study examining the interaction of this compound with central serotonin receptors demonstrated its potential efficacy in influencing mood and behavior. This research highlights the need for clinical trials to evaluate its safety and effectiveness in humans.
  • Cytotoxic Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U373 (glioblastoma). These compounds showed IC50 values that indicate their potency compared to standard chemotherapeutic agents like Doxorubicin .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis due to its versatile reactivity. It can be modified through various synthetic pathways to create new derivatives with enhanced biological activities.

Synthetic Pathways

The synthesis typically involves several steps:

  • Starting from 6-methoxy-1-tetralone, the compound undergoes hydrazine coupling reactions to yield various derivatives.
  • Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

In addition to its neuropharmacological potential, this compound exhibits various biological activities:

  • Antimicrobial : The compound has shown promise as an antimicrobial agent.
  • Anti-inflammatory : It is also being investigated for its anti-inflammatory properties.
  • Antioxidant : Preliminary studies suggest that it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one Methoxy (5), Methyl (1), Ketone (2) C₁₂H₁₄O₂ Potential intermediate for chiral pharmaceuticals (inferred) N/A (Target)
5-Methoxy-3,4-dihydronaphthalen-1(2H)-one Methoxy (5), Ketone (1) C₁₁H₁₂O₂ High yield (99%), oil form; used in organic synthesis
3-Methyl-3,4-dihydronaphthalen-1(2H)-one Methyl (3), Ketone (1) C₁₁H₁₂O Key intermediate for antiviral agents and tumor inhibitors
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Fluoro (6), Isopropyl (1), Ketone (2) C₁₃H₁₅FO Chiral building block for agrochemicals and pharmaceuticals
8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one Bromo (8), Methoxy (5), Ketone (2) C₁₁H₁₁BrO₂ Bromine enhances reactivity in substitution reactions
7-Methoxy-3,4-dihydronaphthalen-2(1H)-one Methoxy (7), Ketone (2) C₁₁H₁₂O₂ Altered electronic distribution due to methoxy position

Key Observations :

  • Substituent Position : The position of methoxy, methyl, or halogen groups significantly impacts electronic distribution and steric effects. For example, the 1-methyl group in the target compound may enhance lipophilicity compared to 3-methyl analogs .
  • Functional Groups : Bromine () and fluorine () introduce electronegative effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

Biological Activity

5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one (CAS Number: 42263-75-2) is a compound belonging to the class of naphthalene derivatives. This compound has garnered interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

The chemical structure and properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
CAS Number42263-75-2
Purity>97%
Melting PointNot specified
Boiling PointNot specified

Anticancer Activity

Several studies have investigated the anticancer properties of naphthalene derivatives, including this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting the compound's potential as an anticancer agent.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast cancer)3.73 ± 0.09
HCT-116 (Colon cancer)2.28 ± 0.06
PC-3 (Prostate cancer)1.48 ± 0.03

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory effects of this compound. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro, demonstrating its potential utility in treating inflammatory conditions.

Table 2: Anti-inflammatory Activity

AssayResultReference
TNF-alpha Inhibition97.7% at 10 mM

This inhibition suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Case Studies

A recent case study focused on synthesizing and evaluating a series of dihydronaphthalene derivatives, including compounds structurally similar to this compound. These derivatives exhibited potent cytotoxicity against human breast adenocarcinoma cell lines (MCF-7), with some compounds demonstrating better efficacy than established chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one, and how should data be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For similar dihydronaphthalenones, 1H^1H NMR signals for methoxy groups typically appear as singlets at δ 3.7–3.9 ppm, while methyl groups resonate at δ 1.2–1.4 ppm. Carbonyl carbons in the tetralone ring are observed near δ 207 ppm in 13C^{13}C NMR . Infrared (IR) spectroscopy can confirm the ketone group (C=O stretch at ~1680 cm1^{-1}). High-resolution mass spectrometry (HRMS) is essential for verifying molecular formulas. Cross-validate data with crystallographic results when possible .

Q. What synthetic routes are reported for dihydronaphthalenone derivatives, and how can they be adapted for 5-Methoxy-1-methyl analogs?

  • Answer : A common approach involves Friedel-Crafts acylation followed by cyclization. For example, 5-hydroxy-6-methoxy derivatives are synthesized via demethylation of methoxy precursors using anhydrous K2_2CO3_3 in methanol/water (yield ~98%) . Adaptations for introducing the 1-methyl group may require alkylation steps with methyl iodide or reductive amination. Optimize reaction conditions (e.g., solvent, catalyst) using Design of Experiments (DoE) to improve yields .

Q. How should researchers handle safety concerns related to this compound in laboratory settings?

  • Answer : Based on structurally similar compounds, this derivative may pose hazards (e.g., H315/H319 for skin/eye irritation). Use personal protective equipment (PPE), including nitrile gloves and goggles. Store under inert atmosphere at –20°C to prevent degradation. Follow precautionary statements P261 (avoid breathing dust) and P305+P351+P338 (eye exposure protocol) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for dihydronaphthalenones be resolved during structure refinement?

  • Answer : Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data. If thermal parameters (B-factors) for the methoxy group are anomalously high, check for disorder using the PART instruction. Validate hydrogen bonding interactions with SHELXH hydrogen placement tools. Cross-reference with spectroscopic data to resolve ambiguities in ring puckering .

Q. What computational methods are suitable for predicting the biological activity of 5-Methoxy-1-methyl derivatives?

  • Answer : Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins like tubulin (inspired by combretastatin analogs). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for structure-activity relationship (SAR) studies. Validate predictions with in vitro assays (e.g., cytotoxicity testing) .

Q. How can synthetic yields be optimized for multi-step reactions involving sensitive functional groups?

  • Answer : Implement flow chemistry for steps prone to side reactions (e.g., oxidation of hydroxyl groups). Monitor intermediates via inline IR or HPLC. For methoxy groups susceptible to demethylation, use protecting groups like tert-butyldimethylsilyl (TBS) ethers. Statistical optimization (e.g., response surface methodology) can identify critical parameters (temperature, stoichiometry) .

Q. What strategies are effective in analyzing environmental toxicity for this compound?

  • Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna acute exposure). Compare results with structurally related naphthalenones (e.g., H400: "toxic to aquatic life"). Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation. Address discrepancies between in silico predictions and experimental data by adjusting descriptor weighting .

Methodological Considerations

Q. How should researchers validate purity when discrepancies arise between HPLC and NMR data?

  • Answer : Combine orthogonal techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and confirm retention times against standards.
  • NMR : Integrate proton signals to detect impurities <1%.
  • Mass Spec : Check for adducts or isotopic patterns inconsistent with the molecular formula.
    If contradictions persist, recrystallize the compound and repeat analyses .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

  • Answer : Apply ANOVA to identify significant variability sources (e.g., reagent lot, temperature fluctuations). Use control charts (Shewhart charts) to monitor critical quality attributes (CQAs) like yield and purity. For multivariate analysis, employ principal component analysis (PCA) to correlate process parameters with outcomes .

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